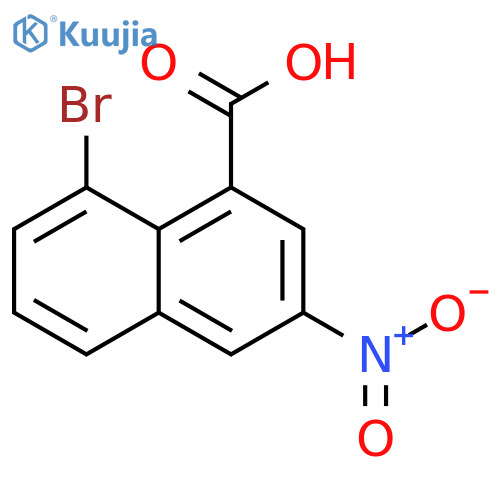

Cas no 301337-46-2 (8-bromo-3-nitro-naphthalene-1-carboxylic acid)

301337-46-2 structure

商品名:8-bromo-3-nitro-naphthalene-1-carboxylic acid

CAS番号:301337-46-2

MF:C11H6BrNO4

メガワット:296.073642253876

MDL:MFCD00682924

CID:5224053

8-bromo-3-nitro-naphthalene-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-Naphthalenecarboxylic acid, 8-bromo-3-nitro-

- 8-Bromo-3-nitro-1-naphthoic acid

- 8-bromo-3-nitro-naphthalene-1-carboxylic acid

-

- MDL: MFCD00682924

- インチ: 1S/C11H6BrNO4/c12-9-3-1-2-6-4-7(13(16)17)5-8(10(6)9)11(14)15/h1-5H,(H,14,15)

- InChIKey: BAJKLNDSGWVZNI-UHFFFAOYSA-N

- ほほえんだ: C1(C(O)=O)=C2C(C=CC=C2Br)=CC([N+]([O-])=O)=C1

8-bromo-3-nitro-naphthalene-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1162515-250mg |

8-Bromo-3-nitro-1-naphthoic acid |

301337-46-2 | 98% | 250mg |

¥3294.00 | 2024-08-02 | |

| AstaTech | D75248-1/G |

8-BROMO-3-NITRO-1-NAPHTHOIC ACID |

301337-46-2 | 98% | 1g |

$2308 | 2023-09-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0191-100mg |

8-bromo-3-nitro-naphthalene-1-carboxylic acid |

301337-46-2 | 95% | 100mg |

¥1450.0 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0191-100.0mg |

8-bromo-3-nitro-naphthalene-1-carboxylic acid |

301337-46-2 | 95% | 100.0mg |

¥1450.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0191-250mg |

8-bromo-3-nitro-naphthalene-1-carboxylic acid |

301337-46-2 | 95% | 250mg |

¥2321.0 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0191-1g |

8-bromo-3-nitro-naphthalene-1-carboxylic acid |

301337-46-2 | 95% | 1g |

¥5803.0 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0191-5g |

8-bromo-3-nitro-naphthalene-1-carboxylic acid |

301337-46-2 | 95% | 5g |

¥17411.0 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0191-250.0mg |

8-bromo-3-nitro-naphthalene-1-carboxylic acid |

301337-46-2 | 95% | 250.0mg |

¥2321.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0191-500.0mg |

8-bromo-3-nitro-naphthalene-1-carboxylic acid |

301337-46-2 | 95% | 500.0mg |

¥3871.0000 | 2024-08-03 | |

| AstaTech | D75248-0.25/G |

8-BROMO-3-NITRO-1-NAPHTHOIC ACID |

301337-46-2 | 98% | 0.25g |

$1154 | 2023-09-19 |

8-bromo-3-nitro-naphthalene-1-carboxylic acid 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

301337-46-2 (8-bromo-3-nitro-naphthalene-1-carboxylic acid) 関連製品

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:301337-46-2)8-bromo-3-nitro-naphthalene-1-carboxylic acid

清らかである:99%/99%/99%/99%/99%

はかる:100.0mg/250.0mg/500.0mg/1.0g/5.0g

価格 ($):182.0/291.0/485.0/727.0/2182.0